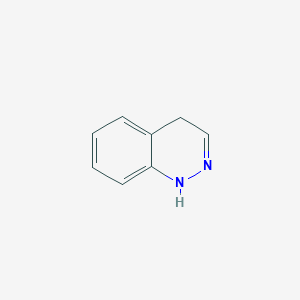
1,4-Dihydrocinnoline
Cat. No. B8695256
Key on ui cas rn:
1500-42-1
M. Wt: 132.16 g/mol
InChI Key: SLINOLVLQJDNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04027023
Procedure details


A mixture of ethyl 6 nitrocinnolin-3-yl carboxylate (0.7 g.) and platinum oxide (100 mg.) in dry ethanol (20 ml.) acetone (20 ml.) and glacial acetic acid (0.5 ml.) was shaken in an atmosphere of hydrogen at room temperature and atmospheric pressure for 24 hours. The mixture was then heated to boiling point on a steam bath, and manganese dioxide (10 g.) was added to the boiling solution. (The above-mentioned reducing conditions resulted in the formation of relatively small amount of the 1,4-dihydrocinnoline derivative, and the manganese dioxide was used to convert this into the corresponding cinnoline derivative.) The suspension was heated under reflux for 30 minutes and then filtered through Celite. Kieselgel 60 (1 g.) was added to the filtrate, and the mixture was evaporated to dryness. The residue was placed on the top of a silica column (50 g. Kieselgel 60). Elution with ethyl acetate, evaporation of the appropriate fractions and recrystallisation from aqueous ethanol gave ethyl 6-isopropylaminocinnolin-3-yl carboxylate, m.p. 167°-168° C.
Name
ethyl 6 nitrocinnolin-3-yl carboxylate
Quantity
0.7 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[N:9][C:8](C(OCC)=O)=[CH:7]2)([O-])=O.CC(C)=O.C(O)(=O)C.[H][H]>C(O)C.[Pt]=O.[O-2].[O-2].[Mn+4]>[NH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:13][CH:12]=2)[CH2:7][CH:8]=[N:9]1 |f:6.7.8|
|
Inputs


Step One
|
Name
|
ethyl 6 nitrocinnolin-3-yl carboxylate
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=C(N=NC2=CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
Step Three
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

